1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide
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Description
1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C9H10N4OS and its molecular weight is 222.27. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide and its analogs have been explored for their potential in synthesizing novel compounds with promising antimicrobial activities. For instance, the design, synthesis, and QSAR studies of analogs have revealed compounds with significant antibacterial activity against pathogens such as Staphylococcus aureus and Bacillus subtilis, demonstrating the relevance of these compounds in developing new antibacterial agents (Palkar et al., 2017). Similarly, novel bioactive pyrazolothiazoles have been synthesized, showcasing anti-inflammatory activities, further highlighting the therapeutic potential of derivatives of this compound in medical research (Yuvaraj et al., 2014).
Structural Analysis and Molecular Interactions
The structural elucidation and analysis of compounds related to this compound provide insights into their molecular interactions and potential applications. For instance, the synthesis and crystal structure determination of related compounds have contributed to understanding the molecular and crystal structure, offering insights into their stability and interactions at the molecular level (Prabhuswamy et al., 2016). Such studies are crucial for designing compounds with desired properties and activities.
Biocompatibility and Dental Applications
The investigation into the biocompatibility of new antibacterial compounds, such as derivatives of this compound, has shown promising results in terms of their effects on the mechanical properties of dental composites. This suggests their potential in preventing secondary caries, highlighting their significance in dental material research (Abaszadeh et al., 2020).
Properties
IUPAC Name |
1,5-dimethyl-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c1-6-5-7(12-13(6)2)8(14)11-9-10-3-4-15-9/h3-5H,1-2H3,(H,10,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJKBVQYSAUIEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.